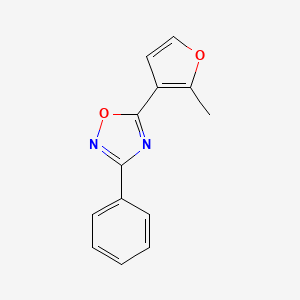
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole, also known as MFO, is a heterocyclic compound with a furan ring and an oxadiazole ring. It has been extensively studied due to its potential applications in medicinal chemistry, materials science, and organic electronics.
作用機序
The mechanism of action of 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects:
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders. However, the exact biochemical and physiological effects of 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole are not fully understood and require further investigation.
実験室実験の利点と制限
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has several advantages for use in lab experiments, including its ease of synthesis, high yield, and potential applications in medicinal chemistry, materials science, and organic electronics. However, 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in neurological disorders.
2. Development of new synthetic methods for 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole and its derivatives.
3. Exploration of its potential applications in materials science, particularly in the development of new organic electronic materials.
4. Investigation of its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
5. Study of its potential toxicity and safety profile in vivo.
In conclusion, 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and organic electronics. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further investigation of 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole is necessary to fully understand its potential as a therapeutic agent and as a building block for the development of new materials.
合成法
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole can be synthesized by a variety of methods, including the reaction of 2-methyl-3-furylcarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and phenylisocyanate. Another method involves the reaction of furfural with hydrazine hydrate and phenylisocyanate in the presence of a catalyst. Both methods yield 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole in moderate to high yields.
科学的研究の応用
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and organic light-emitting diodes. In organic electronics, 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been used as a hole-transporting material in organic field-effect transistors.
特性
IUPAC Name |
5-(2-methylfuran-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-11(7-8-16-9)13-14-12(15-17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKQHPQEWCXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylfuran-3-yl)-3-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)

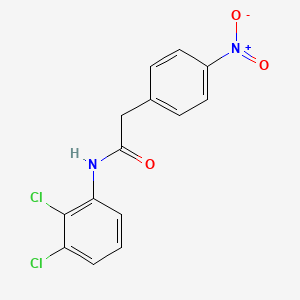
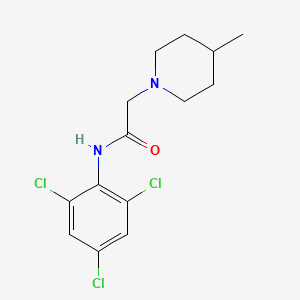

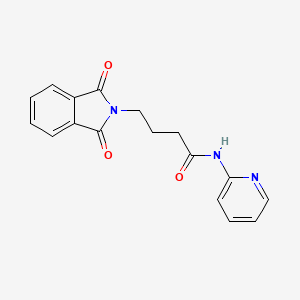
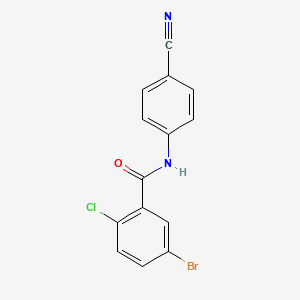
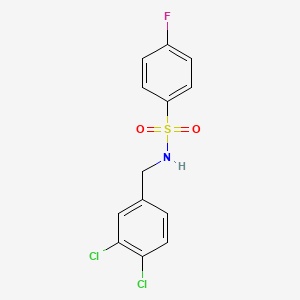
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
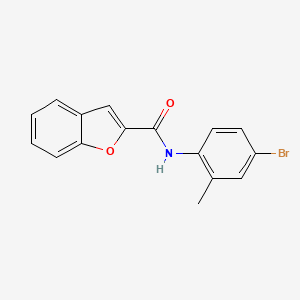
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
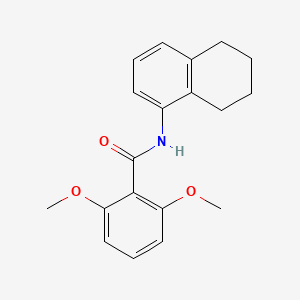
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)
